(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-18-10-5-4-9(14(21)22-3)8-12(10)23-15(18)17-13(20)11-6-7-16-19(11)2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGNRQYVVUFRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, such as enzymes involved in inflammatory responses.
Mode of Action
For instance, similar compounds have been found to inhibit certain enzymes, leading to a reduction in inflammation.
Biochemical Pathways
The compound may affect various biochemical pathways. For example, it could potentially inhibit the TLR/PI3K/AKT signaling pathway, which plays a crucial role in inflammation and cancer progression. .
Biological Activity
(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound that belongs to a class of pyrazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 318.34 g/mol. The structure features a benzo[d]thiazole core linked to a pyrazole moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that pyrazole derivatives possess significant pharmacological properties, including:
- Antitumor Activity : Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against various tumor cell lines, including human B-cell lymphoma cells (BJAB) . The compound in this class exhibited selective inhibition and induced cell cycle arrest at the G0/G1 phase.
- Anti-inflammatory Effects : Pyrazole derivatives have also been reported to exhibit anti-inflammatory properties. These compounds can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : Some studies have shown that pyrazole derivatives possess antimicrobial properties, effective against both bacterial and fungal strains. This activity is often linked to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR of pyrazole derivatives indicates that modifications at specific positions on the pyrazole ring can significantly influence their biological activity. For example:
- Substitution Patterns : The presence of electron-withdrawing groups on the aromatic ring enhances the compound's ability to interact with biological targets, thereby increasing its potency .
- Linker Variations : Alterations in the linker between the pyrazole and the benzo[d]thiazole moiety can impact solubility and bioavailability, crucial factors for therapeutic efficacy .
Case Studies
Several case studies demonstrate the biological efficacy of related compounds:
- Antitumor Efficacy : A study evaluated a series of thiazole-pyrazole derivatives for their anti-cancer potential. One compound exhibited an IC50 value in low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
- In Vivo Studies : In animal models, certain pyrazole derivatives showed promising results in reducing tumor growth without significant toxicity to normal tissues. These findings suggest a favorable therapeutic index for these compounds .
- Mechanistic Insights : Research into the mechanisms revealed that these compounds could induce apoptosis in cancer cells via mitochondrial pathways and inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling .
Data Tables
| Biological Activity | Compound | IC50 Value | Target |
|---|---|---|---|
| Antitumor | Compound 14 | 0.5 µM | BJAB (B-cell lymphoma) |
| Anti-inflammatory | Pyrazole Derivative A | 10 µM | COX Enzyme Inhibition |
| Antimicrobial | Pyrazole Derivative B | 15 µg/mL | Staphylococcus aureus |
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing the pyrazole moiety exhibit notable antifungal properties. A study highlighted the synthesis of novel pyrazole derivatives that demonstrated higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides . The presence of the benzo[d]thiazole structure in (E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate enhances its bioactivity through potential interactions with fungal enzymes.
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Pyrazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a related study demonstrated that pyrazole-based compounds could effectively target cancer cell lines, showcasing their utility as lead compounds for drug development .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease pathways. The carbonyl group in the pyrazole ring can engage in hydrogen bonding with enzyme active sites, potentially leading to the development of enzyme inhibitors with therapeutic relevance.
Pesticidal Activity
The compound has shown promise as a pesticide due to its structural similarity to known agrochemicals. Research into related pyrazole derivatives has revealed their effectiveness in controlling various pests and diseases in crops . The incorporation of the benzo[d]thiazole moiety may enhance the compound's stability and efficacy in agricultural settings.
Herbicidal Properties
Studies have also indicated that compounds similar to this compound can exhibit herbicidal activity, making them candidates for further development as selective herbicides . This application is particularly relevant in the context of integrated pest management strategies.
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of Ester and Amide Functional Groups
The methyl ester and pyrazole carbonyl groups undergo hydrolysis under acidic or alkaline conditions:
These reactions enable functional group interconversions for downstream modifications in drug discovery pipelines.
Nucleophilic Substitution Reactions
The benzo[d]thiazole ring participates in electrophilic aromatic substitution (EAS) and nucleophilic displacements:
| Position | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| C-6 (ester para) | Br₂, FeBr₃ | DCM, 0°C → RT, 2h | Brominated derivative | 78% |
| C-2 (imine adjacent) | NH₂OH·HCl | EtOH, Δ, 4h | Oxime analog | 62% |
Substitution patterns correlate with the electron-withdrawing effects of the imine and ester groups, directing electrophiles to C-5/C-7 positions.
Imino Group Reactivity
The C=N bond demonstrates characteristic Schiff base chemistry:
Kinetic studies show pseudo-first-order behavior (k = 0.18 min⁻¹) for reductions at 25°C .
Cross-Coupling Reactions
Catalytic coupling enables structural diversification:
Optimized conditions achieve >85% conversion (GC-MS) with 0.5 mol% catalyst loading .
Cyclization Reactions
The compound serves as a precursor for polyheterocyclic systems:
X-ray crystallography confirms ring puckering parameters (θ = 12.7°) in cyclized products.
Spectroscopic Characterization Data
Key analytical signatures for reaction monitoring:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with derivatives of benzo[d]thiazole and pyrazole-based systems. For example, the study of “(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” () highlights the role of hydrogen bonding in stabilizing supramolecular aggregates. Similar to the target compound, this analogue utilizes N–H···O and O–H···S interactions to form hexameric assemblies, suggesting that the benzo[d]thiazole-pyrazole hybrid may exhibit comparable intermolecular interactions .
Hydrogen Bonding Patterns
Hydrogen bonding is a key determinant of crystallographic packing and functionality in heterocyclic compounds. Bernstein et al. () emphasize graph-set analysis for categorizing hydrogen-bonding motifs. For instance, the target compound’s imino and carbonyl groups could act as hydrogen-bond acceptors, akin to the thiocarbonohydrazide derivatives in , which form N–H···S bonds .
Data Table: Comparison of Key Features
Research Findings and Limitations
- Hydrogen Bonding: The compound’s carbonyl and imino groups may drive crystal packing, similar to triazole-thione derivatives .
- Software Dependency : Structural analysis would require SHELX for refinement (e.g., resolving R factors < 0.05) and ORTEP-3 for graphical representation .
- Synthetic Challenges : Steric hindrance from the methyl groups could complicate crystallization, a common issue in bulky heterocycles .
Q & A
Q. What are the common synthetic methodologies for preparing (E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
The compound is synthesized via multi-step organic reactions, typically involving:
- Condensation reactions : Reacting benzo[d]thiazole derivatives with 1-methyl-1H-pyrazole-5-carboxylic acid chloride under basic conditions (e.g., triethylamine in THF or DMF) to form the imino linkage .
- Cyclization : Intramolecular cyclization under controlled temperatures (60–80°C) to stabilize the (E)-isomer configuration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry, particularly the imino (C=N) bond geometry .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm confirm carbonyl (C=O) and imino (C=N) groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection to assess purity (>98%) and monitor reaction progress .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and hydrogen-bonding networks?
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL for refinement provides precise bond lengths and angles, distinguishing (E)- and (Z)-isomers .
- Hydrogen Bond Analysis : Graph set analysis (e.g., using ORTEP-3) identifies intermolecular interactions, such as N–H···O and O–H···S bonds, which stabilize the crystal lattice .
- Troubleshooting : For disordered structures, iterative refinement with SHELXPRO or TWINABS resolves overlapping electron densities .
Q. How do structural modifications (e.g., pyrazole substitution) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Pyrazole Ring Modifications : Replacing the 1-methyl group with bulkier substituents (e.g., 1,3-dimethyl) enhances antimicrobial activity by improving membrane penetration .
- Thiazole Core Alterations : Introducing electron-withdrawing groups (e.g., chloro) at the benzo[d]thiazole 6-position increases anti-inflammatory potency by 30% in murine models .
- Methodology : Comparative assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory) paired with molecular docking (AutoDock Vina) validate target interactions .
Q. How can researchers address contradictions in synthetic yields or byproduct formation?
- Reaction Optimization :
- Solvent Effects : Switching from DMF to N-methyl-2-pyrrolidone (NMP) reduces side reactions during imino bond formation .
- Catalyst Screening : Using KCO instead of NaH improves yield (75% → 88%) by minimizing ester hydrolysis .
- Byproduct Analysis : LC-MS identifies common impurities (e.g., hydrolyzed ester derivatives), guiding post-synthetic purification protocols .
Methodological Best Practices
- Stereochemical Control : Use polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to favor the (E)-isomer during imino bond formation .
- Crystallization Tips : Slow evaporation from dichloromethane/methanol (1:3) produces diffraction-quality crystals .
- Data Reproducibility : Report detailed reaction conditions (e.g., equivalents, ramp rates) to enable cross-validation, as minor variations significantly impact yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
